
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives, which are widely used in medicinal chemistry, agrochemicals, and materials science.
Scientific Research Applications
Nonlinear Optical (NLO) Applications
Thiopyrimidine derivatives, including the one , have been explored for their potential in nonlinear optics (NLO). A study detailed the structural parameters, electronic, and NLO properties of thiopyrimidine derivatives, highlighting their promising applications in medicine and the NLO fields. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) analyses to evaluate the photophysical and NLO characteristics of these compounds, suggesting their suitability for optoelectronic and high-tech applications (Hussain et al., 2020).
Antiviral and Antimicrobial Activity
Several studies have synthesized and tested pyrimidine derivatives for their antiviral and antimicrobial activities. One research synthesized dihydropyrimidines with potential antihypertensive and anti-ulcer activities, contributing to the development of biologically active molecules with improved activity and lesser toxicity (Rana et al., 2004). Another study focused on the synthesis and characterization of a novel pyrimidine derivative for its antioxidant and radioprotective activities, indicating its potential in mitigating oxidative stress caused by ionizing radiation (Mohan et al., 2014).
Antitumor Agents
Compounds related to 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine have also been evaluated for their potential as antitumor agents. Research into dihydropyrimidine derivatives has revealed their structure-activity relationships, demonstrating significant antitumor activities and highlighting their potential in cancer treatment (Gangjee et al., 2009).
Synthesis and Chemical Properties
Studies have also focused on the synthesis and evaluation of pyrimidine derivatives, including their chemical properties and potential biological activities. One such research utilized microwave-assisted synthesis to produce novel thiazolopyrimidine derivatives, examining their antioxidant and antimicrobial activities and demonstrating the efficiency and benefits of microwave-assisted methods in chemical synthesis (Youssef & Amin, 2012).
properties
CAS RN |
77738-92-2 |
|---|---|
Product Name |
4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine |
Molecular Formula |
C10H16N2S |
Molecular Weight |
196.312 |
IUPAC Name |
4-ethylsulfanyl-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H16N2S/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
UNQKKHXKUXOBRH-UHFFFAOYSA-N |
SMILES |
CCSC1=NC(=NC(=C1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



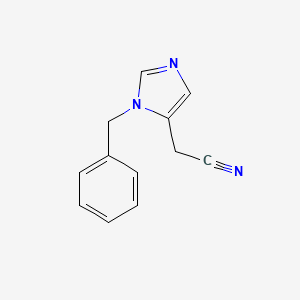
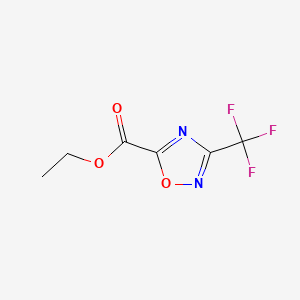


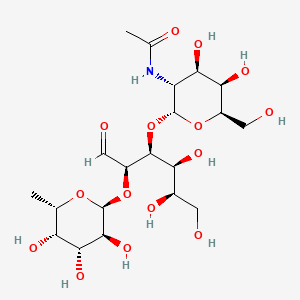
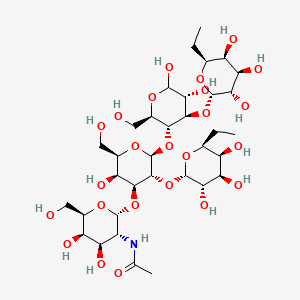
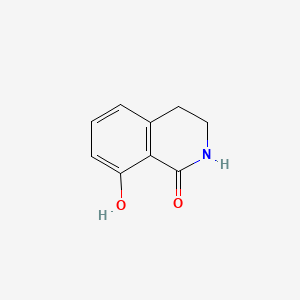
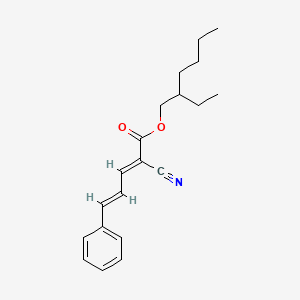
![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)
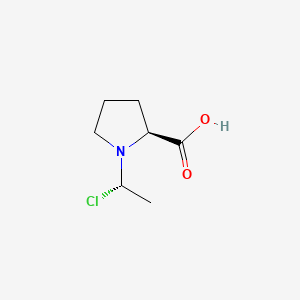

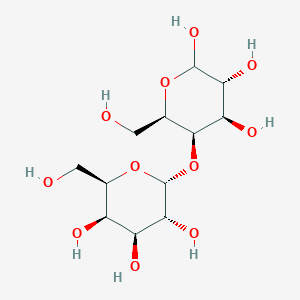
![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)